

Application Notes and Protocols:

Standardization of Potassium Permanganate Solution with Sodium Oxalate

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Compound of Interest

Compound Name: Potassium permanganate

Cat. No.: B3395993

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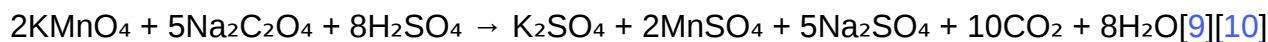
Introduction

Potassium permanganate (KMnO_4) is a powerful oxidizing agent and a versatile titrant in redox titrations. However, KMnO_4 is not a primary standard because it is difficult to obtain in a pure, dry state and its solutions are susceptible to decomposition in the presence of light, heat, acids, bases, and organic matter.[1][2][3] Therefore, it is crucial to standardize **potassium permanganate** solutions to determine their exact concentration before use in quantitative analysis. Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), a primary standard, is commonly used for this purpose.[1][4] It is a stable, non-hygroscopic solid that can be accurately weighed.[1]

The standardization is based on the redox reaction between **potassium permanganate** and sodium oxalate in an acidic medium.[2][5] In this reaction, the permanganate ion (MnO_4^-) is reduced to manganese(II) ion (Mn^{2+}), and the oxalate ion ($\text{C}_2\text{O}_4^{2-}$) is oxidized to carbon dioxide (CO_2).[6] The reaction is autocatalytic, meaning one of the products, Mn^{2+} , acts as a catalyst, which is why the reaction starts slowly and then speeds up.[7][8]

Principle

The standardization of **potassium permanganate** with sodium oxalate is a redox titration. In an acidic solution, typically provided by sulfuric acid, **potassium permanganate** oxidizes sodium oxalate. The balanced chemical equation for this reaction is:



The stoichiometric ratio between **potassium permanganate** and sodium oxalate is 2:5.[4][11] **Potassium permanganate** itself acts as the indicator.[5][12] The permanganate ion has an intense purple color, while the manganese(II) ion is nearly colorless.[3][12] At the endpoint of the titration, when all the oxalate has been consumed, the first excess drop of KMnO_4 will impart a persistent faint pink color to the solution.[12][13]

Experimental Protocol

1. Reagents and Apparatus

Reagents	Apparatus
Potassium Permanganate (KMnO_4)	Analytical balance
Sodium Oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), primary standard grade	Volumetric flasks (250 mL, 1000 mL)
Sulfuric Acid (H_2SO_4), concentrated	Burette (50 mL)
Distilled or Deionized Water	Pipette (25 mL)
Conical flasks (Erlenmeyer flasks, 250 mL)	
Beakers	
Graduated cylinders	
Hot plate or water bath	
Thermometer	
Glass funnel	
Watch glass	

2. Preparation of Solutions

- Approx. 0.02 M (0.1 N) **Potassium Permanganate** Solution:
 - Weigh approximately 3.2 g of KMnO_4 and dissolve it in 1000 mL of distilled water.[2]

- Heat the solution to boiling and keep it at a gentle boil for about an hour. Alternatively, let the solution stand for 2-3 days at room temperature.[2][3] This process helps to oxidize any organic matter present in the water.
- Cool the solution to room temperature and filter it through a sintered glass funnel or glass wool to remove any precipitated manganese dioxide (MnO_2).[2]
- Store the solution in a clean, dark glass bottle to prevent decomposition.[2]
- 0.05 M (0.1 N) Standard Sodium Oxalate Solution:
 - Dry the primary standard grade sodium oxalate at 105-110 °C for at least two hours and cool it in a desiccator.
 - Accurately weigh about 1.675 g of the dried sodium oxalate.[3]
 - Quantitatively transfer the weighed sodium oxalate into a 250 mL volumetric flask using a funnel.[1]
 - Add a small amount of distilled water to dissolve the solid completely.
 - Once dissolved, dilute the solution to the 250 mL mark with distilled water, stopper the flask, and mix thoroughly by inverting the flask several times.
- Dilute Sulfuric Acid (approx. 2 M):
 - Slowly and carefully add 110 mL of concentrated H_2SO_4 to about 890 mL of distilled water in a large beaker, while stirring continuously. Caution: Always add acid to water, not the other way around, as the dilution process is highly exothermic.
 - Allow the solution to cool to room temperature.

3. Titration Procedure

- Rinse a clean 50 mL burette with a small amount of the prepared **potassium permanganate** solution and then fill the burette with it. Record the initial burette reading.[1]
- Pipette 25.00 mL of the standard sodium oxalate solution into a 250 mL conical flask.[1]

- Add approximately 60 mL of the 2 M sulfuric acid solution to the conical flask.[\[5\]](#)[\[7\]](#)
- Heat the mixture in the conical flask to a temperature of 55-60 °C.[\[4\]](#)[\[13\]](#) It is important to maintain this temperature throughout the titration.
- Begin the titration by adding the **potassium permanganate** solution from the burette to the hot oxalate solution in the conical flask. Add the first few milliliters of the KMnO_4 solution slowly, drop by drop, and swirl the flask continuously. The pink color of the permanganate will disappear slowly at the beginning.[\[7\]](#)
- As the titration proceeds, the reaction will speed up due to the formation of Mn^{2+} ions, which act as a catalyst.[\[7\]](#) You can then add the titrant more rapidly, but still with constant swirling.
- As the endpoint approaches, the permanganate color will take longer to disappear. At this stage, add the KMnO_4 solution dropwise until a faint, permanent pink color persists for about 30 seconds.[\[7\]](#)[\[13\]](#) This indicates the endpoint of the titration.
- Record the final burette reading.
- Repeat the titration at least two more times to obtain concordant results.

Data Presentation

Parameter	Trial 1	Trial 2	Trial 3
Mass of Sodium Oxalate (g)			
Molarity of Standard Sodium Oxalate Solution (M)			
Volume of Sodium Oxalate Solution (mL)	25.00	25.00	25.00
Initial Burette Reading (mL)			
Final Burette Reading (mL)			
Volume of KMnO ₄ used (mL)			
Calculated Molarity of KMnO ₄ (M)			
Average Molarity of KMnO ₄ (M)	\multicolumn{3}{c}{}		

Calculations

The molarity of the **potassium permanganate** solution can be calculated using the following formula derived from the stoichiometry of the reaction:

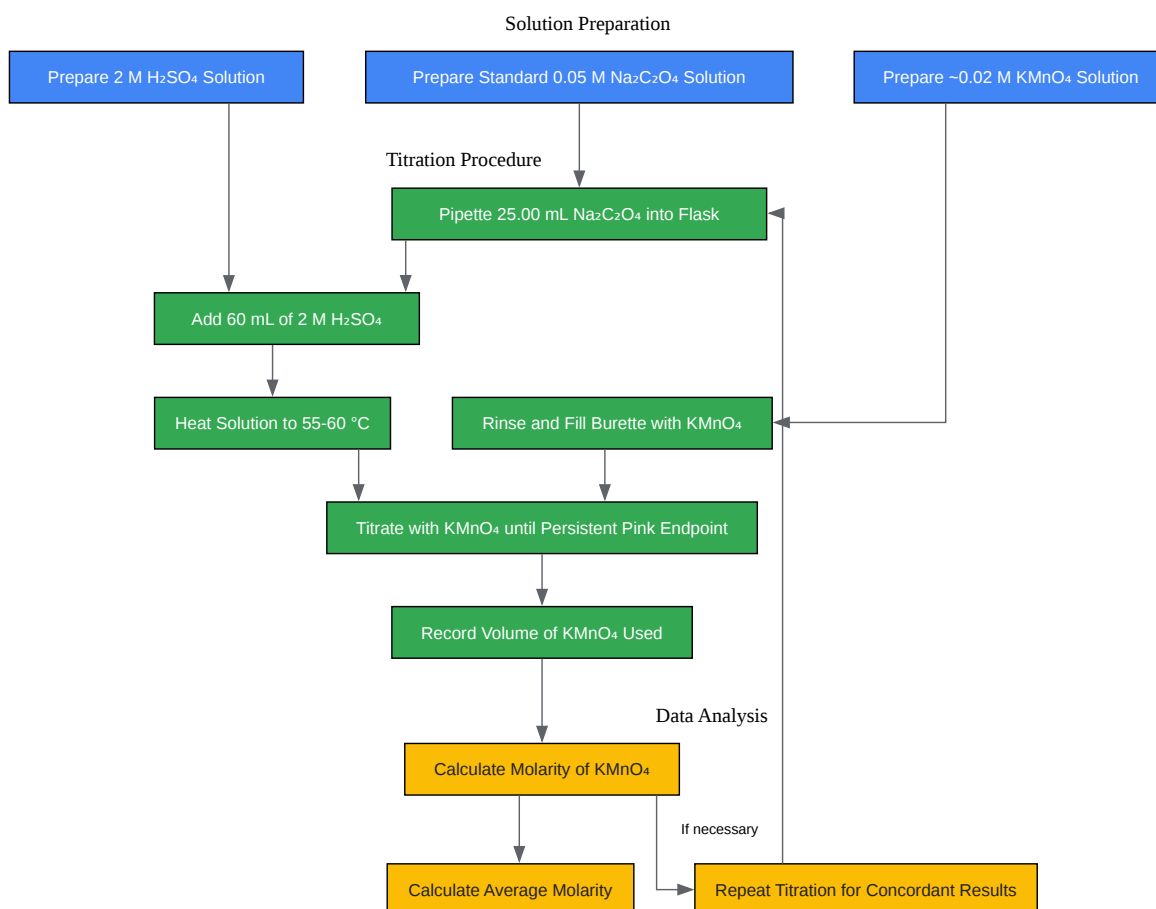
$$2 * M_{\text{KMnO}_4} * V_{\text{KMnO}_4} = 5 * M_{\text{Na}_2\text{C}_2\text{O}_4} * V_{\text{Na}_2\text{C}_2\text{O}_4}$$

Where:

- M_{KMnO_4} = Molarity of the KMnO₄ solution
- V_{KMnO_4} = Volume of the KMnO₄ solution used in the titration
- $M_{\text{Na}_2\text{C}_2\text{O}_4}$ = Molarity of the standard Na₂C₂O₄ solution

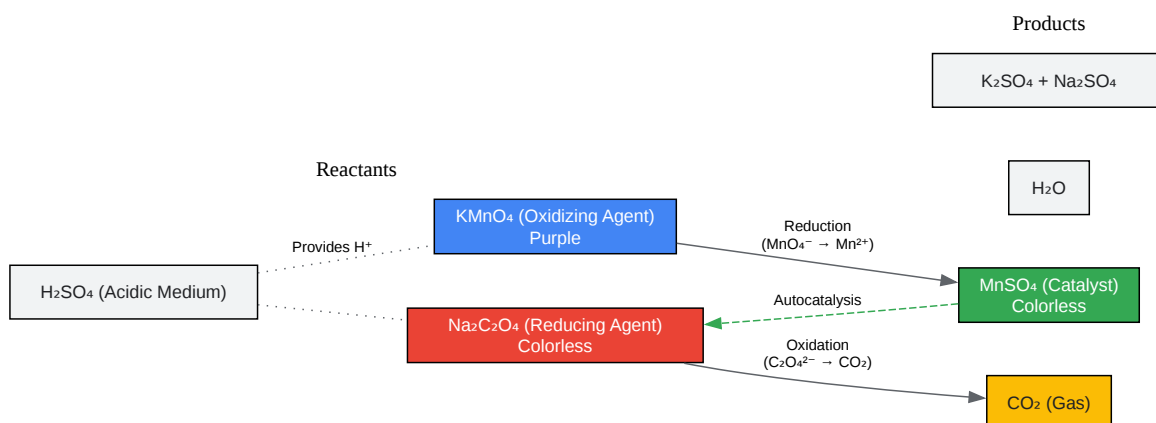
- $V_{\text{Na}_2\text{C}_2\text{O}_4}$ = Volume of the $\text{Na}_2\text{C}_2\text{O}_4$ solution taken for titration

Visualizations



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Caption: Workflow for the standardization of **potassium permanganate** solution.



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Caption: Redox reaction pathway for KMnO₄ and Na₂C₂O₄.

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